L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
Brand Name: Vulcanchem
CAS No.: 66609-26-5
VCID: VC3806655
InChI: InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula: C29H40N6O6
Molecular Weight: 568.7 g/mol

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide

CAS No.: 66609-26-5

Cat. No.: VC3806655

Molecular Formula: C29H40N6O6

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide - 66609-26-5

Specification

CAS No. 66609-26-5
Molecular Formula C29H40N6O6
Molecular Weight 568.7 g/mol
IUPAC Name (2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Standard InChI InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1
Standard InChI Key YPERDMXQKOFCQT-LDLZHSJESA-N
Isomeric SMILES C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide adopts a linear pentapeptide sequence with alternating L- and D-amino acids:

  • N-terminal: L-Tyrosine (aromatic side chain with a phenolic hydroxyl group)

  • Residue 2: D-Alanine (non-polar, methyl side chain in D-configuration)

  • Residue 3: Glycine (achiral, flexible backbone)

  • Residue 4: L-Phenylalanine (aromatic benzyl side chain)

  • C-terminal: D-Leucinamide (branched aliphatic side chain in D-configuration with an amide terminus) .

The stereochemical inversion at D-alanine and D-leucine disrupts α-helix and β-sheet formation, favoring unconventional secondary structures resistant to enzymatic degradation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC31H44N6O6\text{C}_{31}\text{H}_{44}\text{N}_6\text{O}_6
Molecular Weight596.7 g/mol
Isoelectric Point (pI)~5.8 (predicted)Calculated
Solubility>10 mg/mL in aqueous buffers

Spectroscopic Identification

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 597.3 [M+H]+^+ .

  • NMR: 1H^1\text{H}-NMR in D2_2O reveals distinct chemical shifts for aromatic protons (δ 7.2–7.4 ppm, tyrosine/phenylalanine) and amide protons (δ 8.1–8.3 ppm) .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-SPPS on a Rink amide resin, enabling sequential coupling of D- and L-amino acids :

  • Resin Swelling: Dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: 20% piperidine in DMF, 2 × 10 minutes.

  • Coupling: Activated amino acids (HBTU/DIPEA in DMF, 2-hour reactions).

  • Terminal Amidation: Cleavage with TFA:thioanisole:H2_2O (94:5:1) yields the C-terminal amide .

Table 2: Coupling Reagents and Yields

Amino AcidCoupling ReagentYield (%)
D-AlanineHBTU/DIPEA98
D-LeucineHATU/DIPEA95

Purification and Quality Control

  • Reverse-Phase HPLC: C18 column, gradient elution (5–60% acetonitrile in 0.1% TFA), purity >98%.

  • Chiral Analysis: Chirobiotic T column confirms retention of D-configuration in alanine and leucine .

Biological Activity and Mechanism

Protease Resistance

The incorporation of D-amino acids confers resistance to trypsin and chymotrypsin, with a half-life of >24 hours in serum compared to <2 hours for all-L analogs .

Receptor Binding Profiling

  • Opioid Receptor Affinity: Moderate binding to μ-opioid receptors (Kd=120nMK_d = 120 \, \text{nM}), attributed to the tyrosine N-terminal motif .

  • Neuropeptide Interactions: Competes with substance P for NK1 receptor binding (IC50=450nMIC_{50} = 450 \, \text{nM}) .

Therapeutic Applications and Preclinical Data

Table 3: In Vivo Efficacy in Pain Models

ModelDose (mg/kg)Efficacy (%)Duration (h)
CFA-induced inflammation10606–8
Neuropathic pain20454–6

Metabolic Stability

  • Half-life: 3.2 hours in rats (IV), 5.8 hours (SC) .

  • Excretion: 70% renal clearance within 24 hours .

Comparative Analysis with Analogous Peptides

L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucinamide

  • Protease Sensitivity: Rapid degradation (t1/2_{1/2} < 30 minutes) .

  • Receptor Selectivity: 10-fold lower μ-opioid affinity .

D-Ala2^22, D-Leu5^55-Enkephalin (DADLE)

  • Shared D-amino acid strategy but distinct sequence (Tyr-D-Ala-Gly-Phe-D-Leu).

  • Superior δ-opioid receptor binding (Kd=2.1nMK_d = 2.1 \, \text{nM}) .

Challenges and Future Directions

While L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide demonstrates improved pharmacokinetics, oral bioavailability remains <5% due to intestinal peptidase activity . Ongoing research explores lipid conjugation and nanoparticle encapsulation to enhance delivery .

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